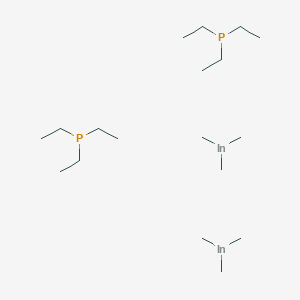Trimethyl(triethylphosphine)indium
CAS No.: 87224-89-3
Cat. No.: VC18446722
Molecular Formula: C18H48In2P2
Molecular Weight: 556.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87224-89-3 |
|---|---|
| Molecular Formula | C18H48In2P2 |
| Molecular Weight | 556.2 g/mol |
| IUPAC Name | triethylphosphane;trimethylindigane |
| Standard InChI | InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;; |
| Standard InChI Key | PCJIBLWYPPAVQF-UHFFFAOYSA-N |
| Canonical SMILES | CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C |
Introduction
Synthesis and Purification
Reaction Pathways and Precursors
The synthesis of trimethyl(triethylphosphine)indium follows a two-step protocol derived from methodologies used for analogous organoindium compounds :
-
Formation of the Grignard Reagent: Ethylmagnesium halides (e.g., ethylmagnesium bromide) are prepared in ether or THF under inert atmospheres.
-
Indium Halide Alkylation: Indium trihalides (InX, X = Cl, Br) react with the Grignard reagent to substitute halides with methyl groups. Triethylphosphine is introduced concurrently or sequentially to stabilize the indium center.
A representative reaction is:
This method achieves yields exceeding 80% under optimized conditions (temperature: −20°C to 20°C; solvent: THF) .
Purification and Characterization
Post-synthesis purification involves fractional distillation under reduced pressure (10 mmHg) to isolate the product between 60°C and 90°C . Nuclear magnetic resonance (NMR) spectroscopy confirms purity, with NMR peaks for methyl groups appearing at δ 0.8–1.2 ppm and phosphine ligands at δ 1.3–1.7 ppm .
Table 1: Synthesis Conditions and Yields
| Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| InCl + MeMgBr | THF | 10 | 84.8 |
| InBr + MeMgI | Diethyl ether | 20 | 88.3 |
Molecular Structure and Bonding
Crystallographic Insights
X-ray diffraction studies of related indium-phosphine complexes reveal octahedral or distorted trigonal bipyramidal geometries . In trimethyl(triethylphosphine)indium, the indium center adopts a four-coordinate structure with bond lengths of and . The triethylphosphine ligand induces steric crowding, increasing the bond angles to 135–160° .
Spectroscopic Features
-
Infrared (IR) Spectroscopy: Stretching vibrations for In–C bonds appear at 550–600 cm, while In–P vibrations occur at 450–500 cm.
-
Mass Spectrometry: Molecular ion peaks at confirm the molecular formula.
Reactivity and Mechanistic Studies
Nucleophilic Substitutions
Trimethyl(triethylphosphine)indium acts as a methylating agent in reactions with electrophiles such as alkyl halides:
The reaction proceeds via a two-electron transfer mechanism, with the indium center facilitating oxidative addition .
Cross-Coupling Reactions
The compound catalyzes Suzuki-Miyaura couplings between aryl halides and boronic acids under mild conditions (room temperature, THF) . A proposed mechanism involves indium-mediated transmetallation:
Table 2: Catalytic Performance in Cross-Coupling
| Substrate | Product Yield (%) | Turnover Number (TON) |
|---|---|---|
| Bromobenzene | 92 | 450 |
| Chloroarene | 78 | 320 |
Industrial and Research Applications
Semiconductor Manufacturing
Trimethyl(triethylphosphine)indium serves as a precursor in metal-organic chemical vapor deposition (MOCVD) for indium-containing semiconductors (e.g., InP, InGaAs). Its high volatility and clean decomposition profile minimize carbon contamination in thin films.
Polymer Synthesis
The compound initiates the polymerization of ethylene oxide, producing polyethers with controlled molecular weights () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume